molecular formula C8H13NOS B14526982 4-Isothiocyanatoheptan-2-one CAS No. 62383-34-0

4-Isothiocyanatoheptan-2-one

Cat. No.: B14526982
CAS No.: 62383-34-0
M. Wt: 171.26 g/mol
InChI Key: QNGTWSXDNQEKLQ-UHFFFAOYSA-N
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Description

4-Isothiocyanatoheptan-2-one is an aliphatic organic compound featuring a ketone group at position 2 of a seven-carbon chain (heptan-2-one) and an isothiocyanate (-N=C=S) substituent at position 4. Its molecular formula is C₈H₁₁NOS, with a molecular weight of 169.24 g/mol. The compound’s structure combines the reactivity of a ketone (undergoing nucleophilic additions or reductions) with the electrophilic character of the isothiocyanate group, which participates in thiourea-forming reactions with amines.

Properties

CAS No.

62383-34-0

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

4-isothiocyanatoheptan-2-one

InChI

InChI=1S/C8H13NOS/c1-3-4-8(9-6-11)5-7(2)10/h8H,3-5H2,1-2H3

InChI Key

QNGTWSXDNQEKLQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)C)N=C=S

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatoheptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
This compound C₈H₁₁NOS 169.24 Ketone, Isothiocyanate Linear aliphatic chain, C7 backbone
4-Isothiocyanatobutan-2-one C₅H₇NOS 129.18 Ketone, Isothiocyanate Shorter aliphatic chain (C4 backbone)
4-Iodophenyl isothiocyanate C₇H₄INOS 261.08 Aromatic ring, Isothiocyanate Aromatic substituent, iodine atom
Heptan-2-one C₇H₁₄O 114.19 Ketone Lacks isothiocyanate group

Key Observations:

Chain Length and Hydrophobicity :

  • This compound’s longer C7 backbone confers higher hydrophobicity compared to 4-Isothiocyanatobutan-2-one (C4), impacting solubility and partition coefficients.
  • Heptan-2-one (C7 ketone without isothiocyanate) is less polar and more volatile due to the absence of the -N=C=S group.

Functional Group Priority: In IUPAC naming, the ketone group takes precedence over isothiocyanate, as seen in 4-Isothiocyanatobutan-2-one’s nomenclature.

Aromatic vs. Aliphatic Isothiocyanates :

  • 4-Iodophenyl isothiocyanate’s aromatic ring enhances stability but introduces steric hindrance. The iodine atom increases molecular weight and may influence reactivity in electrophilic substitutions.

Key Findings:

Synthetic Utility :

  • Aliphatic isothiocyanato-ketones like this compound serve as bifunctional intermediates in organic synthesis, enabling sequential reactions at the ketone and isothiocyanate sites.
  • Aromatic analogues (e.g., 4-Iodophenyl isothiocyanate) are used in heterocyclic chemistry for constructing iodinated aromatic systems.

Stability Challenges :

  • Aliphatic isothiocyanates are generally less stable than aromatic ones due to higher susceptibility to hydrolysis.

Physicochemical Properties

  • Boiling Points :

    • Heptan-2-one (C7 ketone) boils at ~151°C, while this compound’s boiling point is expected to be higher due to increased polarity from the -N=C=S group.
    • 4-Isothiocyanatobutan-2-one (C4) likely has a lower boiling point (~120–130°C estimated).
  • Solubility :

    • Aliphatic isothiocyanato-ketones are sparingly soluble in water but miscible with organic solvents (e.g., DCM, THF).

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